2-Acetylbutanoic-d5 Acid Ethyl Ester
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Overview
Description
2-Acetylbutanoic-d5 Acid Ethyl Ester, also known as Ethyl 2-Acetylbutanoate-d5 or Ethyl 2-Ethyl-d5-3-oxobutanoate, is a stable isotope-labelled compound . It has a molecular formula of C8H9D5O3 and a molecular weight of 163.23 . It appears as a colourless liquid .
Molecular Structure Analysis
The InChI key for this compound is OKANYBNORCUPKZ-SGEUAGPISA-N . The canonical SMILES structure is CCC(C(=O)C)C(=O)OCC . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis
Esters, including this compound, typically undergo a reaction called hydrolysis, which is the breaking of the ester bond in the presence of water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Physical and Chemical Properties Analysis
This compound is a colourless liquid . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20°C .Scientific Research Applications
Organic Synthesis and Chemical Analysis
- The analysis of 2-Acetyl-hexanoic acid ethyl ester, a closely related derivative, via gas chromatography-mass spectrometry (GC-MS) has elucidated its use in the synthesis of anesthetics, spices, and medicinal compounds. This technique helps in identifying the main yield along with by-products, showcasing the compound's significance in chemical synthesis and analysis (W. Ming, 2007).
Medicinal Chemistry and Drug Synthesis
- Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate, an intermediate in the synthesis of the potential blockbuster drug darolutamide, highlights the role of ethyl ester derivatives in the development of new therapeutics. A safe and metal-free process for its preparation exemplifies the significance of these compounds in creating more efficient and sustainable drug synthesis methods (Bence Szilágyi et al., 2022).
Flavor and Fragrance Industry
- The microbial production of ethyl acetate, a short-chain ester with applications in food, beverage, and solvent industries, demonstrates an alternative to traditional, unsustainable processes. Research into bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases and metabolic engineering in yeasts for in vivo production provides a sustainable approach to synthesizing ethyl acetate and related esters (Shangjie Zhang et al., 2020).
Advanced Materials
- Conducting polymers of octanoic acid 2-thiophen-3-yl-ethyl ester have been explored for their electrochromic properties. These materials show promising applications in smart windows, displays, and other devices requiring visually appealing color changes. The synthesis and characterization of these polymers underscore the potential of ethyl ester derivatives in the development of novel materials with unique electronic properties (P. Camurlu et al., 2005).
Safety and Hazards
While specific safety data for 2-Acetylbutanoic-d5 Acid Ethyl Ester is not available, esters are generally considered flammable liquids and may cause skin irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling esters . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Future Directions
Stable isotope-labeled compounds like 2-Acetylbutanoic-d5 Acid Ethyl Ester are used in various fields such as metabolic research, environmental pollutant standards, clinical diagnostics, and organic chemistry . They allow researchers to study metabolic pathways in vivo in a safe manner . They are also used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Mechanism of Action
Target of Action
Esters, in general, are known to interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
Esters are known to undergo hydrolysis, a reaction catalyzed by esterases or by an acidic or basic environment, to produce alcohols and carboxylic acids .
Biochemical Pathways
The hydrolysis products of esters, namely alcohols and carboxylic acids, are involved in numerous biochemical pathways, including energy production, lipid metabolism, and signal transduction .
Pharmacokinetics
It is known that the compound is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may be well-absorbed in the body. The compound’s deuterium atoms (D) could potentially affect its metabolic stability and pharmacokinetic properties .
Result of Action
The hydrolysis products of esters, alcohols, and carboxylic acids, can have various effects on cellular functions, depending on their specific structures and the cells in which they are present .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-butanoic-d5 Acid Ethyl Ester. For instance, the compound’s solubility in various solvents suggests that its absorption and distribution in the body could be influenced by the lipid content of tissues . Additionally, the presence of esterases and the pH of the environment could affect the rate of the compound’s hydrolysis .
Properties
IUPAC Name |
ethyl 2-acetyl-3,3,4,4,4-pentadeuteriobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANYBNORCUPKZ-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675520 |
Source
|
Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141327-44-8 |
Source
|
Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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